molecular formula C18H14O4 B3178866 [1,1'-Biphenyl]-4,4'-diyl diacrylate CAS No. 84948-17-4

[1,1'-Biphenyl]-4,4'-diyl diacrylate

Cat. No.: B3178866
CAS No.: 84948-17-4
M. Wt: 294.3 g/mol
InChI Key: OVCJXJDRQQBETG-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-diyl diacrylate: is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two acrylate groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-diyl diacrylate typically involves the esterification of [1,1’-Biphenyl]-4,4’-diol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-4,4’-diyl diacrylate may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: [1,1’-Biphenyl]-4,4’-diyl diacrylate can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction leads to the formation of cross-linked polymer networks.

    Michael Addition: This compound can participate in Michael addition reactions with nucleophiles such as amines or thiols, resulting in the formation of β-substituted acrylates.

Common Reagents and Conditions:

    Oxidation: The acrylate groups can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acrylate groups can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated esters.

Major Products:

    Polymeric Materials: The polymerization of [1,1’-Biphenyl]-4,4’-diyl diacrylate results in the formation of high-performance polymers with applications in coatings, adhesives, and composite materials.

    Functionalized Acrylates: Michael addition reactions yield functionalized acrylates that can be further utilized in various chemical syntheses.

Mechanism of Action

The primary mechanism of action of [1,1’-Biphenyl]-4,4’-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network structure imparts unique mechanical and thermal properties to the resulting materials.

Properties

IUPAC Name

[4-(4-prop-2-enoyloxyphenyl)phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-3-17(19)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-18(20)4-2/h3-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCJXJDRQQBETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105356-24-9
Details Compound: 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer
Record name 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105356-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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